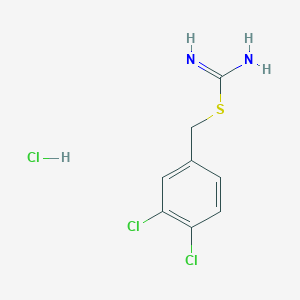

2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride

Descripción general

Descripción

- El clorhidrato de A22, también conocido como compuesto A22 perturbador de MreB, es un compuesto de bencilisotiourea.

- Interactúa con el sitio de unión al ATP de MreB de forma rápida y reversible.

- A22 perturba la formación normal de la forma de varilla en las células bacterianas e inhibe la partición de los cromosomas en Escherichia coli (E. coli), lo que finalmente inhibe el crecimiento bacteriano .

Métodos De Preparación

- La ruta sintética para el clorhidrato de A22 implica la reacción de 3,4-diclorobencilisotiourea con ácido clorhídrico.

- Los métodos de producción industrial pueden variar, pero el compuesto se puede sintetizar a través de reacciones químicas sencillas.

Análisis De Reacciones Químicas

- A22 experimenta varias reacciones, incluyendo oxidación, reducción y sustitución.

- Los reactivos y condiciones comunes utilizados en estas reacciones son específicos de las modificaciones deseadas.

- Los productos principales formados dependen de las condiciones específicas de la reacción.

Aplicaciones Científicas De Investigación

Histamine Receptor Modulation

Research indicates that isothiourea derivatives, including 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride, exhibit significant interactions with histamine receptors, particularly H3 and H4 receptors. These compounds have been studied for their potential as dual activity ligands, which can modulate receptor activity and provide therapeutic benefits in conditions like allergies and asthma .

Case Study:

A study focused on the synthesis of various isothiourea analogs demonstrated that modifications to the dichlorobenzyl moiety can enhance affinity for H4 receptors. The compound displayed a high selectivity for H4R, suggesting its potential as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic pathways.

Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This data illustrates the compound's effectiveness against both bacterial and fungal strains, highlighting its potential use in developing new antimicrobial agents.

Toxicological Studies

While exploring its therapeutic potential, toxicological studies are crucial to understanding the safety profile of this compound. Research has indicated that high doses may lead to adverse effects such as leukopenia and gastrointestinal disturbances in animal models .

Case Study:

In a toxicity study on canine models, significant side effects were observed at elevated doses, necessitating further investigation into safe dosage ranges for potential clinical applications .

Mecanismo De Acción

- A22 inhibe MreB, una proteína bacteriana similar a la actina.

- La interrupción de la función citoesquelética de MreB aumenta la permeabilidad celular y altera el transporte.

- Se han observado efectos sinérgicos con antibióticos en bacterias gramnegativas .

Actividad Biológica

2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride is a chemical compound that has garnered attention for its various biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉Cl₂N₂S

- CAS Number : 22816-60-0

- Molecular Weight : 220.14 g/mol

The compound features a dichlorobenzyl group attached to an isothiourea moiety, which is known for its potential in biological applications due to the presence of sulfur and nitrogen atoms that can interact with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The isothiourea functional group can act as a nucleophile, participating in various biochemical reactions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The compound can bind to receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that isothiocyanates derived from related structures demonstrate potent antibacterial effects against various pathogens.

- Comparison with Antibiotics : In comparative studies, derivatives like Benzyl Isothiocyanate (BITC) have shown comparable or superior antimicrobial activity compared to traditional antibiotics such as gentamicin .

Anticancer Properties

The compound's potential anticancer effects have been explored in several studies:

- Cell Line Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been noted to affect cell viability and proliferation rates significantly .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| HeLa (Cervical Cancer) | 10 | Inhibits proliferation |

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study conducted on the inhibition of certain enzymes revealed that this compound effectively inhibited enzyme activity at concentrations below 20 µM, suggesting its potential as a therapeutic agent in diseases involving enzyme dysregulation.

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of several isothiourea derivatives against strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant bactericidal activity comparable to standard antibiotics .

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJNMXMOMSWRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385285 | |

| Record name | MreB Perturbing Compound A22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22816-60-0 | |

| Record name | Carbamimidothioic acid, (3,4-dichlorophenyl)methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22816-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 28121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022816600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22816-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 22816-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 22816-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MreB Perturbing Compound A22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22816-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does A22 hydrochloride exert its antibacterial effect? What are the downstream consequences of its interaction with its target?

A1: A22 hydrochloride targets the bacterial cytoskeletal protein MreB. [, ] This protein is crucial for maintaining the rod-like shape of Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. [, ] By inhibiting MreB, A22 hydrochloride disrupts cell shape, leading to a transition from rod-shaped bacilli to coccoid forms. [] This disruption ultimately impairs bacterial growth and survival. [, ]

Q2: The studies mention A22 hydrochloride exhibiting synergistic effects with certain antibiotics. Could you elaborate on this synergism and its significance?

A2: The research demonstrates that A22 hydrochloride acts synergistically with several conventional antibiotics, enhancing their efficacy against Pseudomonas aeruginosa and Escherichia coli. [] For instance, A22 hydrochloride showed strong synergistic effects with ceftazidime and meropenem against Pseudomonas aeruginosa and with cefoxitin and azithromycin against Escherichia coli. [] This synergy is particularly significant in the context of rising antibiotic resistance. By combining A22 hydrochloride with existing antibiotics, it might be possible to overcome resistance mechanisms, revive the effectiveness of older drugs, and potentially reduce the required dosages, thereby minimizing side effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.